

2-Bromo-5-fluorotoluene molecular structure and weight

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Compound of Interest

Compound Name: 2-Bromo-5-fluorotoluene

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An In-depth Technical Guide to 2-Bromo-5-fluorotoluene

This guide provides a comprehensive overview of **2-bromo-5-fluorotoluene**, a versatile aromatic compound utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.^[1] It details the molecule's structure, physical and chemical properties, and a key experimental protocol.

Molecular Structure and Identity

2-Bromo-5-fluorotoluene, also known by its IUPAC name 1-bromo-4-fluoro-2-methylbenzene, is a halogenated aromatic compound.^{[2][3][4]} Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methyl group.

Key Identifiers:

- Molecular Formula: C₇H₆BrF^{[1][2][3][5][6][7][8]}
- SMILES: Cc1cc(F)ccc1Br^{[4][7]}
- InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N^{[2][4][5][7][8]}

Physicochemical Properties

The quantitative properties of **2-bromo-5-fluorotoluene** are summarized in the table below. The compound typically appears as a colorless to light yellow liquid.^{[1][7]}

Property	Value	Source(s)
Molecular Weight	189.03 g/mol	[1][6][7]
CAS Number	452-63-1	[1][2][5][6][8]
Boiling Point	177 °C (at 756 mmHg)	[1]
Density	1.495 - 1.53 g/mL (at 25 °C)	[1]
Refractive Index	1.526 (at 20 °C)	[2]
Flash Point	45 °C - 70 °C (closed cup)	[2]
Purity	≥98%	[1][2]
Solubility	Difficult to mix with water	[2]

Experimental Protocol: Oxidation to 2-Bromo-5-fluoro-benzoic acid

2-Bromo-5-fluorotoluene serves as a precursor for the synthesis of other chemicals, such as 2-Bromo-5-fluoro-benzoic acid.[2] This transformation can be achieved through the oxidation of the methyl group, a common reaction for which potassium permanganate (KMnO₄) is a suitable reagent in an aqueous solution under heat.[2]

Objective: To synthesize 2-Bromo-5-fluoro-benzoic acid via the oxidation of **2-Bromo-5-fluorotoluene**.

Materials:

- **2-Bromo-5-fluorotoluene**
- Potassium permanganate (KMnO₄)
- Water (H₂O)
- Sodium bisulfite (NaHSO₃) (for quenching)
- Hydrochloric acid (HCl) (for acidification)

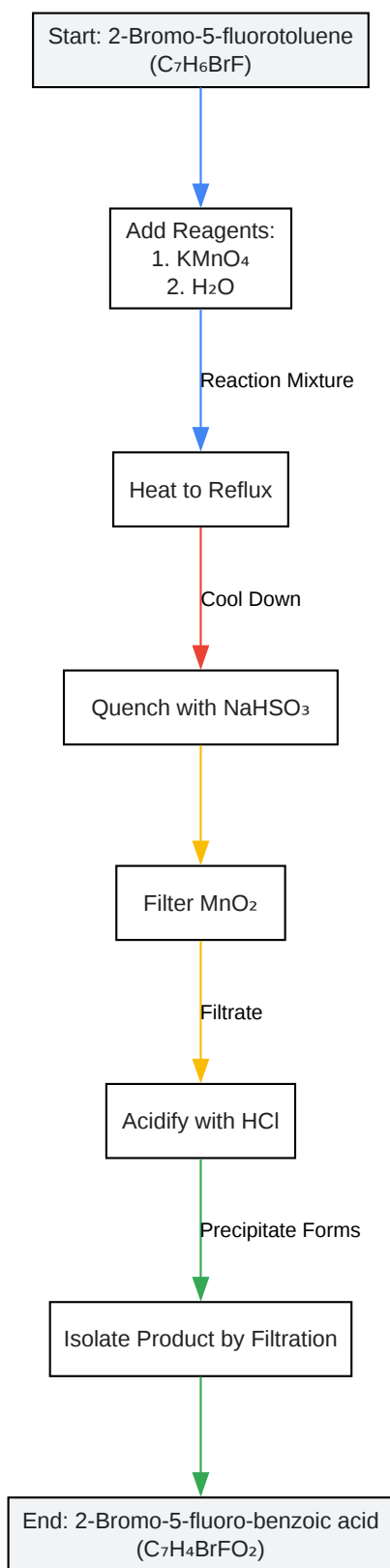
- Diethyl ether (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (MgSO_4) (for drying)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, filtration apparatus.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, add **2-bromo-5-fluorotoluene** and water.
- **Reagent Addition:** While stirring, slowly add potassium permanganate to the mixture. The amount of KMnO_4 should be in stoichiometric excess to ensure complete oxidation.
- **Reaction Condition:** Heat the mixture to reflux. The reaction progress can be monitored by observing the disappearance of the purple color of the permanganate ion.
- **Quenching:** After the reaction is complete (typically several hours), cool the mixture to room temperature. Quench the excess KMnO_4 by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO_2) forms.
- **Filtration:** Filter the mixture to remove the manganese dioxide precipitate.
- **Acidification:** Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with hydrochloric acid until the pH is acidic. The desired product, 2-Bromo-5-fluoro-benzoic acid, will precipitate out as a solid.
- **Isolation and Purification:** Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pure compound.

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the oxidation of **2-bromo-5-fluorotoluene** to 2-bromo-5-fluoro-benzoic acid.



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Caption: Synthetic workflow for the oxidation of **2-Bromo-5-fluorotoluene**.

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